molecular formula C18H21NO4S B2661522 Methyl N-(3,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 503839-10-9

Methyl N-(3,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

Cat. No.: B2661522
CAS No.: 503839-10-9
M. Wt: 347.43
InChI Key: SRTYDPOAMHYMIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(3,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a sulfonamide glycinate ester characterized by a 3,4-dimethylphenyl group and a 4-methylphenylsulfonyl moiety. These analogs are primarily used as intermediates in organic synthesis or pesticidal research, though their availability and stability vary significantly .

Properties

IUPAC Name

methyl 2-(3,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-13-5-9-17(10-6-13)24(21,22)19(12-18(20)23-4)16-8-7-14(2)15(3)11-16/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTYDPOAMHYMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(3,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate typically involves the reaction of 3,4-dimethylphenylamine with 4-methylbenzenesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with methyl glycinate under suitable conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and possibly the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(3,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.

    Medicine: Possible applications in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Use in the production of specialty chemicals or as a component in formulations.

Mechanism of Action

The mechanism of action of Methyl N-(3,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate would depend on its specific application. In a biochemical context, it might interact with enzymes or receptors, inhibiting or modifying their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially altering their function.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects :
    • Electron-donating groups (e.g., methoxy in 3,4-dimethoxy analog) increase solubility in polar solvents but may reduce electrophilic reactivity compared to methyl groups.
    • Electron-withdrawing groups (e.g., chloro in 3-chloro-4-methoxy analog) enhance stability and alter reaction pathways in synthesis .
  • Steric Effects: Bulkier substituents (e.g., 3,4-dimethoxy vs.

Physicochemical Properties

  • Molecular Weight : Ranges from ~365–379 g/mol, depending on substituents. The dimethoxy analog (379.4 g/mol) is heavier due to additional oxygen atoms .
  • Solubility : Methoxy and chloro groups enhance polarity, improving solubility in organic solvents like DMSO or dichloromethane. Methyl groups (as in the target compound) likely reduce polarity, favoring hydrophobic environments .
  • Stability : Chloro-substituted analogs (e.g., 425626-62-6) may exhibit greater thermal stability due to stronger C–Cl bonds, whereas methoxy groups are prone to demethylation under acidic conditions .

Biological Activity

Methyl N-(3,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate (CAS No. 503839-10-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C17H19N1O6S
  • Molecular Weight : 365.40 g/mol
  • Purity : Typically ≥95% in commercial preparations

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes. While detailed mechanisms are still under investigation, preliminary studies suggest that it may exhibit:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, potentially including tyrosinase, which is crucial in melanin synthesis. This inhibition could lead to applications in dermatological formulations aimed at reducing hyperpigmentation .
  • Anticancer Properties : Research indicates that analogs of compounds with similar structures have demonstrated anticancer activity by targeting apoptosis pathways and inhibiting cell proliferation in various cancer cell lines .

In Vitro Studies

  • Cytotoxicity Assays :
    • In studies assessing cytotoxic effects on B16F10 murine melanoma cells, the compound exhibited significant cytotoxicity at concentrations above 20 µM, indicating potential for further development in cancer therapeutics .
    • The IC50 values for related compounds suggest a promising profile for this compound as an anticancer agent.
  • Enzyme Inhibition :
    • Preliminary results from mushroom tyrosinase inhibition assays show that the compound may possess strong inhibitory effects compared to traditional inhibitors, suggesting its utility in skin-whitening formulations .

In Vivo Studies

Case studies involving animal models have highlighted the need for further exploration into the pharmacokinetics and bioavailability of this compound. A notable study indicated that higher doses (up to 100 mg/kg) were required to achieve significant therapeutic effects in vivo, reflecting challenges in optimizing dosage regimens for clinical applications .

Data Summary

Activity Type Assay Type Results Reference
CytotoxicityB16F10 Cell AssaySignificant cytotoxicity at >20 µM
Enzyme InhibitionTyrosinase InhibitionStrong inhibition observed
Anticancer ActivityVarious Cancer LinesIC50 values indicating potency

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Methyl N-(3,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves sequential sulfonylation and esterification. Starting with 3,4-dimethylaniline and 4-methylbenzenesulfonyl chloride, sulfonamide formation is achieved under anhydrous conditions (e.g., dichloromethane, triethylamine, 0–5°C). Subsequent glycine esterification requires coupling agents like EDCI/HOBt in DMF. Yield optimization involves adjusting temperature (e.g., 40–60°C for esterification) and stoichiometric ratios. Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., methyl groups at 3,4-dimethylphenyl: δ 2.2–2.4 ppm; sulfonyl resonance: δ 7.6–8.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 375.12) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect byproducts .

Q. How do the methyl and sulfonyl substituents influence the compound’s solubility and stability?

  • Methodological Answer : The 3,4-dimethylphenyl group enhances lipophilicity (logP ~3.5), reducing aqueous solubility but improving membrane permeability. The sulfonyl moiety increases thermal stability (decomposition >200°C) and resistance to hydrolysis under acidic conditions (pH 2–6). Solubility in polar aprotic solvents (e.g., DMSO, DMF) facilitates in vitro assays .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory efficacy) across studies?

  • Methodological Answer :

  • Dose-Response Analysis : Use standardized assays (e.g., MIC for antimicrobial activity; COX-1/COX-2 inhibition for anti-inflammatory effects) to compare EC50_{50} values .
  • Structural Analog Comparison : Test analogs (e.g., replacing 4-methylphenyl with 4-fluorophenyl) to isolate substituent-specific effects .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to divergent results .

Q. How can computational modeling predict this compound’s interaction with biological targets (e.g., cyclooxygenase enzymes)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model sulfonyl group interactions with COX-2’s hydrophobic pocket (PDB ID: 5KIR). Energy minimization (AMBER force field) refines binding poses .
  • MD Simulations : GROMACS simulates ligand-protein stability (20 ns trajectories) to assess hydrogen bonding with Tyr385 and Ser530 .
  • QSAR Models : Train regression models on analogs to correlate substituent electronegativity with IC50_{50} values .

Q. What experimental designs are optimal for studying substituent effects on reactivity (e.g., sulfonyl vs. carbonyl groups)?

  • Methodological Answer :

  • Competitive Reaction Studies : Compare nucleophilic substitution rates (e.g., with piperidine) between sulfonyl and carbonyl derivatives via 1^1H NMR kinetics .
  • Electrophilicity Analysis : Calculate Fukui indices (DFT, B3LYP/6-31G**) to predict sites for electrophilic attack .
  • Cross-Coupling Optimization : Test Pd-catalyzed Suzuki-Miyaura reactions to functionalize the aromatic ring (e.g., boronic acid coupling at 80°C) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?

  • Methodological Answer :

  • Fragment Replacement : Substitute 4-methylphenyl with electron-withdrawing groups (e.g., -CF3_3) to enhance COX-2 selectivity over COX-1 .
  • Steric Maps : Generate 3D steric maps (Molinspiration) to identify bulky substituents that reduce off-target binding .
  • In Vivo PK/PD Models : Administer analogs in rodent inflammation models to correlate sulfonyl group hydrophobicity with bioavailability (AUC 0–24h) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in optimal reaction temperatures reported for sulfonylation (e.g., 0°C vs. room temperature)?

  • Methodological Answer :

  • Reaction Calorimetry : Use RC1e calorimeters to measure exothermicity and identify temperature-sensitive intermediates .
  • DoE (Design of Experiments) : Apply factorial designs (e.g., 23^3 matrix) to test interactions between temperature, solvent polarity, and catalyst loading .
  • Byproduct Profiling : GC-MS identifies side products (e.g., sulfonic acid derivatives) formed at higher temperatures, guiding condition refinement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.